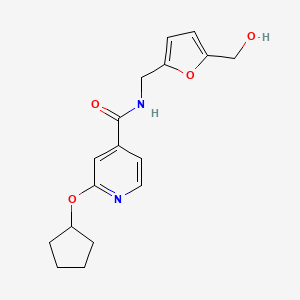

2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclopentyloxy-N-[[5-(hydroxymethyl)furan-2-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-11-15-6-5-14(22-15)10-19-17(21)12-7-8-18-16(9-12)23-13-3-1-2-4-13/h5-9,13,20H,1-4,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHRNKOFYBXOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=C(O3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of derivatives that incorporate both furan and isonicotinamide moieties, which are known for their diverse biological activities. The presence of the cyclopentyloxy group enhances the lipophilicity, potentially improving membrane permeability and bioavailability.

1. Antimicrobial Activity

Research indicates that derivatives containing furan rings exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. The inhibition zones measured in studies suggest a promising antibacterial profile, with some compounds achieving inhibition zones of 9-20 mm against resistant strains .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit nitric oxide (NO) production in macrophages. Compounds structurally related to isonicotinamide have demonstrated IC50 values ranging from 10.24 µM to 20.38 µM in NO inhibition assays, indicating significant anti-inflammatory activity . This action is crucial as excessive NO production is linked to various inflammatory diseases.

3. Antioxidant Activity

Compounds with furan structures have also been associated with antioxidant effects, which can mitigate oxidative stress—a contributing factor in numerous chronic diseases. The antioxidant capacity may stem from the ability of these compounds to scavenge free radicals and enhance cellular defense mechanisms .

The biological activity of 2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

- Interaction with Cellular Receptors : It may interact with specific receptors on cell membranes, influencing cellular signaling pathways that regulate inflammation and immune responses.

- Scavenging Free Radicals : The furan moiety is known for its ability to donate electrons, which helps in neutralizing free radicals.

Case Studies

Several studies have investigated the biological effects of compounds related to 2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide:

- Study on Antibacterial Activity : A recent study evaluated a series of furan derivatives against resistant bacterial strains. Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin .

- Anti-inflammatory Research : In vitro studies using RAW264.7 macrophages demonstrated that specific derivatives significantly inhibited NO production, showcasing their potential as anti-inflammatory agents .

- Antioxidant Evaluation : Another investigation focused on the antioxidant properties of furan-containing compounds, revealing that they effectively reduced oxidative stress markers in cellular models .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table highlights key differences between the target compound and analogs from the evidence:

Substituent Impact on Physicochemical Properties

- Cyclopentyloxy vs.

- Hydroxymethylfuran vs. Dimethylaminofuran: The hydroxymethyl group in the target compound increases hydrophilicity compared to ranitidine analogs (), which feature dimethylamino groups. This may reduce metabolic instability associated with tertiary amines .

- Isonicotinamide vs.

Q & A

Q. What are the key steps in synthesizing 2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide?

Methodology :

- Step 1 : React 5-(hydroxymethyl)furan-2-carbaldehyde with a primary amine (e.g., methylamine) under reductive amination conditions to form the furan-methylamine intermediate.

- Step 2 : Couple the intermediate with isonicotinoyl chloride derivatives in the presence of a base (e.g., triethylamine) to form the amide bond.

- Step 3 : Introduce the cyclopentyloxy group via nucleophilic substitution using cyclopentanol and a coupling agent like DCC (dicyclohexylcarbodiimide) .

- Critical Controls : Monitor reaction progress using TLC or HPLC. Optimize temperature (typically 0–25°C) to minimize side reactions (e.g., hydrolysis of the hydroxymethyl group) .

Q. How can researchers confirm the structural identity of this compound?

Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for key functional groups (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, furan protons at δ 6.0–7.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+ = 345.15; experimental = 345.14) .

- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxymethyl O-H stretch (~3300 cm⁻¹) .

Q. What are recommended purity thresholds for this compound in biological assays?

Methodology :

-

Impurity Limits : Follow pharmacopeial standards for related amides:

Impurity Type Acceptable Limit Analytical Method Any individual impurity ≤0.1% HPLC (UV detection) Total impurities ≤0.5% -

Validation : Use certified reference materials (CRMs) for calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorinated vs. chlorinated phenoxy derivatives) to identify electronic/hydrophobic effects on target binding .

- Assay Optimization : Standardize cell lines (e.g., HEK293 for receptor studies) and control for variables like solvent polarity (DMSO ≤0.1% v/v) .

- Data Interpretation : Apply multivariate statistical models (e.g., PCA) to distinguish assay noise from true activity .

Q. What computational strategies predict the compound’s mechanism of action?

Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to hypothetical targets (e.g., kinase domains). Validate with mutagenesis studies .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- QSAR Modeling : Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) with bioactivity data from PubChem .

Q. How can process control improve yield in large-scale synthesis?

Methodology :

- Design of Experiments (DOE) : Screen variables (temperature, catalyst loading) using a factorial design to identify optimal conditions .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates .

- Scale-Up Challenges : Address mass transfer limitations in batch reactors by transitioning to continuous flow systems .

Q. What strategies mitigate stability issues in aqueous formulations?

Methodology :

- Degradation Pathways : Identify hydrolytic degradation products via LC-MS under accelerated conditions (pH 1–13, 40°C) .

- Stabilizers : Test cyclodextrins (e.g., HP-β-CD) to enhance solubility and protect the hydroxymethyl group .

- Storage Recommendations : Lyophilize in amber vials under nitrogen to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.